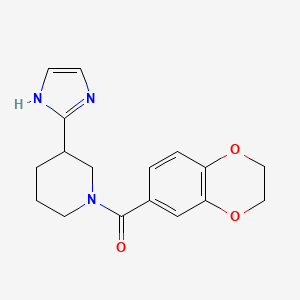![molecular formula C10H13N3OS B5547617 N-methyl-3-{[(methylamino)carbonothioyl]amino}benzamide](/img/structure/B5547617.png)
N-methyl-3-{[(methylamino)carbonothioyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to “N-methyl-3-{[(methylamino)carbonothioyl]amino}benzamide” involves multiple steps, including condensation, esterification, and specific reactions like the Wittig-Horner reaction. These processes typically utilize a variety of starting materials, such as α-oxocarboxylic acids, benzyl carbamate, and aldehydes, to create the desired compound through careful control of reaction conditions (Shin, Takahashi, & Yonezawa, 1990).
Molecular Structure Analysis
The molecular structure of related compounds is characterized through techniques like X-ray crystallography, revealing details such as crystal systems, space groups, and cell dimensions. These analyses help in understanding the compound's geometry, hydrogen bonding, and overall molecular conformation (Saeed, Rashid, Bhatti, & Jones, 2010).
Chemical Reactions and Properties
Reactivity studies show that related compounds undergo specific chemical reactions, such as isomerization, under certain conditions. These reactions are influenced by the electronic properties of substituents, which can affect the reaction mechanisms and outcomes (Argilagos, Trimiño, Cabrera, Linden, & Heimgartner, 1997).
科学的研究の応用
Synthesis and Characterization
- Chemical Synthesis and Structural Analysis : Compounds similar to N-methyl-3-{[(methylamino)carbonothioyl]amino}benzamide have been synthesized and characterized to understand their chemical structures and properties. For example, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was synthesized, highlighting techniques like IR, H and C-NMR, mass spectrometry, and elemental analysis, revealing insights into the molecular structure through X-ray diffraction data (Saeed et al., 2010).
Antineoplastic and Antimonoamineoxidase Properties
- Biochemical Applications : Research has explored the antineoplastic and antimonoamineoxidase properties of new benzamide derivatives, demonstrating the potential for these compounds in therapeutic applications. This includes the synthesis of specific derivatives followed by the evaluation of their biological activities (Markosyan et al., 2010).
Chemoselective N-benzoylation
- Organic Synthesis Techniques : Studies have detailed the N-benzoylation of aminophenols using benzoylisothiocyanates in a chemoselective manner, leading to compounds of biological interest. This showcases the application of these compounds in facilitating organic synthesis processes (Singh et al., 2017).
Histone Deacetylase Inhibition
- HDAC Inhibitor Discovery : The discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as an orally active histone deacetylase inhibitor highlights the role of benzamide derivatives in the development of anticancer drugs, demonstrating significant antitumor activity in vivo (Zhou et al., 2008).
Green Chemistry in Synthesis
- Environmental Friendly Synthesis : The synthesis of benzothiazole compounds, which are related to green chemistry, demonstrates the environmental benefits and efficiency of synthesizing benzothiazoles from condensation and cyclization processes. This indicates the potential for benzamide derivatives in contributing to sustainable chemical practices (Gao et al., 2020).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-methyl-3-(methylcarbamothioylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-11-9(14)7-4-3-5-8(6-7)13-10(15)12-2/h3-6H,1-2H3,(H,11,14)(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYFIYGZSYTRFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=S)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-(methylcarbamothioylamino)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]morpholine](/img/structure/B5547534.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyridazine](/img/structure/B5547537.png)
![2-phenyl-3-(phenylthio)imidazo[1,2-a]pyridine](/img/structure/B5547551.png)
![N-(3-fluorobenzyl)-N'-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]urea](/img/structure/B5547552.png)

![ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenyl-3-thiophenecarboxylate](/img/structure/B5547568.png)
![4-chloro-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5547572.png)

![4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrole](/img/structure/B5547586.png)
![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5547593.png)

![3-(3-methoxyphenyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5547606.png)
![N-(2-furylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5547610.png)
![2-[(5-methylpyrazin-2-yl)methyl]-9-[(6-methylpyridin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5547619.png)